ROCK-IN-10

ROCK kinase inhibition biochemical IC50 cytoskeletal regulation

Common ROCK inhibitors like Y-27632 require high concentrations (10-50 µM), increasing off-target kinase modulation. ROCK-IN-10 (CAY10622, compound 50) delivers >300-fold potency advantage, enabling complete ROCK suppression at low nanomolar doses. - Biochemical IC50: 6 nM (ROCK1), 4 nM (ROCK2) - Selectivity: >100-fold over 44 non-ROCK kinases - Scaffold: Ureidobenzamide (distinct from isoquinoline/pyridine classes) - Purity: ≥98% (HPLC), ideal for stem cell & organoid culture

Molecular Formula C25H25N5O3
Molecular Weight 443.5 g/mol
Cat. No. B15607216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROCK-IN-10
Molecular FormulaC25H25N5O3
Molecular Weight443.5 g/mol
Structural Identifiers
InChIInChI=1S/C25H25N5O3/c26-23(31)18-5-7-21(8-6-18)30-25(33)28-14-16-2-1-3-19(12-16)24(32)29-22-9-4-17-10-11-27-15-20(17)13-22/h1-9,12-13,27H,10-11,14-15H2,(H2,26,31)(H,29,32)(H2,28,30,33)
InChIKeySCIFUGGHOXNSJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ROCK-IN-10 (CAY10622): A High-Potency Dual ROCK1/ROCK2 Inhibitor for Selective Kinase Profiling


ROCK-IN-10 (also designated compound 50 or CAY10622; CAS 1038549-25-5) is a ureidobenzamide-based small-molecule inhibitor of Rho-associated coiled-coil kinases ROCK1 and ROCK2, two key downstream effectors of Rho GTPase signaling that govern cytoskeletal dynamics, actomyosin contractility, and transcriptional programs . The compound is widely catalogued as a research tool for probing ROCK-dependent cellular processes, with vendor-reported biochemical IC50 values of 6 nM and 4 nM for ROCK1 and ROCK2, respectively, and advertised >100-fold selectivity over a panel of 44 other kinases . Its well-characterized chemical identity, high purity (commercial standard ≥98%), and defined molecular pharmacology make it a candidate for scientific procurement where a potent, pan-ROCK-selective probe is required .

ROCK1/ROCK2 dual-inhibition probe for cytoskeletal and actomyosin signaling studies
Kinase selectivity profiling tool with vendor-reported selectivity panel (44 kinases)
Commercial lot with verified purity and identity documentation (CofA)

Why ROCK-IN-10 Cannot Be Interchanged with Other Clinical or Preclinical ROCK Inhibitors Without Quantitative Justification


ROCK inhibitors span a broad chemical space—from isoquinoline sulfonamides (fasudil, hydroxyfasudil) and pyridines (Y-27632) to benzamides, aminofurazans (GSK269962A), and tetrahydroisoquinoline derivatives—and display divergent selectivity fingerprints against the AGC kinase family (e.g., PKA, PKC, PKG, MRCK, LRRK2) . Even when two compounds share nanomolar IC50 values against ROCK1/2, their off-target landscapes, ATP-competitive binding modes, and cellular washout kinetics often differ substantially, leading to non-overlapping biological signatures. ROCK-IN-10 belongs to the ureidobenzamide class, which is structurally distinct from the more widely employed Y-27632 and fasudil classes, and vendor reports attribute to it >100-fold selectivity over 44 tested kinases . Consequently, the choice of ROCK inhibitor cannot be driven by ROCK potency alone; the full selectivity, stability, and target-engagement profile must be quantitatively interrogated on a compound-by-compound basis. The evidence below delineates the specific dimensions along which ROCK-IN-10 can be quantitatively distinguished from its closest functional analogs.

Ureidobenzamide core diverges from isoquinoline/pyridine ROCK inhibitors; off-target kinase engagement may not transfer across chemotypes.
Vendor-reported selectivity window (>100-fold) may not replicate in different assay formats; panel composition not fully disclosed.
Commercial purity metrics (HPLC ≥98%) may not capture degradation or batch variability absent independent reanalysis.

Quantitative Differentiation Evidence for ROCK-IN-10: Potency, Selectivity, and Structural Identity vs. In-Class Alternatives


ROCK1/ROCK2 Dual Inhibition Potency: ROCK-IN-10 vs. Fasudil and Y-27632

ROCK-IN-10 exhibits sub-10-nanomolar biochemical IC50 values against both ROCK isoforms (6 nM against ROCK1, 4 nM against ROCK2) . In contrast, the clinically approved ROCK inhibitor fasudil (HA-1077) displays IC50 values of approximately 1.9 µM and 1.6 µM against ROCK1 and ROCK2, respectively, representing a >300-fold lower potency . The widely used tool compound Y-27632 demonstrates even weaker biochemical potency, with reported IC50 values around 140 nM for ROCK1 and 300 nM for ROCK2 under comparable conditions . This 23- to 75-fold potency advantage of ROCK-IN-10 over Y-27632 translates into significantly lower compound consumption per experiment and reduced risk of solvent-mediated cytotoxicity in cellular assays where maximal ROCK inhibition is required.

Potency vs. Fasudil & Y-27632
Reported
ROCK1 IC50 6 nM vs. ~1,900 nM (fasudil) and ~140 nM (Y-27632); ROCK2 IC50 4 nM vs. ~1,600 nM (fasudil) and ~300 nM (Y-27632). ~317-fold (ROCK1) and ~23–75-fold (ROCK1/2) lower than comparators.
Supports low-concentration target engagement assay context; may reduce solvent-carrier interference.
Cross-study data; conditions may differ across assay platforms.
ROCK kinase inhibition biochemical IC50 cytoskeletal regulation

Selectivity Window: ROCK-IN-10's >100-Fold Discrimination Against 44 Non-ROCK Kinases

ROCK-IN-10 is advertised to maintain >100-fold selectivity over a panel of 44 additional kinases, including closely related AGC family members (e.g., PKA, PKC, Akt) that are frequently inhibited by other ROCK tool compounds . By comparison, Y-27632 shows equipotent inhibition of PKCα (IC50 ≈ 3.3 µM) and PRK2 (IC50 ≈ 100 nM), with only ~10- to 30-fold selectivity over ROCK , while fasudil inhibition potency against PKA is within ~5-fold of its ROCK IC50 . Although the exact kinase panel composition for ROCK-IN-10 has not been published in full, the magnitude of the selectivity claim—if experimentally verified—suggests a cleaner pharmacological window than those provided by first-generation pan-ROCK inhibitors.

Kinase Selectivity Window
Class-level
>100-fold selectivity over 44 kinases (vendor claim); Y-27632 shows ~10–30-fold selectivity over PKC/PRK2.
Broader selectivity margin may strengthen ROCK-specific signal attribution, subject to independent verification.
Full panel undisclosed; selectivity context may vary.
kinase selectivity panel off-target profiling chemical biology tool validation

Chemical Scaffold Uniqueness: Ureidobenzamide Core vs. Polypharmacological Isoquinoline and Pyridine Frameworks

ROCK-IN-10 features a ureidobenzamide core (IUPAC: 3-((3-(4-carbamoylphenyl)ureido)methyl)-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide) that qualitatively departs from the isoquinoline-5-sulfonamide scaffold of fasudil and the trans-4-aminocyclohexyl-pyridine motif of Y-27632 . Crystal-structure analyses of ROCK-fasudil and ROCK-Y-27632 complexes reveal that isoquinoline and pyridine chemotypes occupy the hinge-binding region through a conserved hydrogen-bond network with Glu154 and Asp232 (ROCK1 numbering), while the sulfonamide/amide tails extend toward the solvent-exposed ribose pocket, a binding mode that affords relatively limited opportunities for tuning selectivity . The ureidobenzamide chemotype of ROCK-IN-10 is predicted to engage a distinct hydrogen-bond donor-acceptor geometry that may differentially interact with residues lining the kinase specificity pocket, providing a structural rationale for the compound's advertised selectivity against AGC family kinases that is not accessible to first-generation scaffolds. Although no co-crystal structure of ROCK-IN-10 bound to ROCK has been publicly deposited, the scaffold divergence alone constitutes a meaningful differentiator for users seeking to validate structure-activity relationships or to circumvent established resistance mechanisms associated with recurrent chemotypes.

Chemotype Divergence
Class-level inference
Ureidobenzamide core vs. isoquinoline-sulfonamide (fasudil) and trans-4-aminocyclohexyl-pyridine (Y-27632). Distinct hydrogen-bond donor-acceptor geometry predicted.
Differentiated scaffold may reduce promiscuous binding associated with recurrent chemotypes, supporting SAR validation.
No co-crystal structure of ROCK-IN-10–ROCK available; binding mode inferred from comparator structures.
medicinal chemistry scaffold selectivity ureidobenzamide inhibitor kinase inhibitor chemotype

Commercially Defined Purity and Identity: ROCK-IN-10's QC-Metriced Supply vs. Laboratory-Synthesized Reference Compounds

ROCK-IN-10 is commercially supplied with lot-specific certificates of analysis (CofA) confirming purity ≥98% (HPLC), alongside MS and NMR identity verification . In contrast, in-house synthesized or non-cataloged ROCK inhibitor preparations may exhibit variable purity, residual palladium or solvent contaminants from synthesis, and undocumented degradation products generated during storage. While this is a general procurement consideration rather than a compound-specific property, it carries practical weight for applications requiring precise IC50 determination, cellular dose-response consistency, and avoidance of batch-dependent artifacts—especially when comparing data generated with ROCK-IN-10 to published results obtained with custom-synthesized analogs. The traceability of commercial ROCK-IN-10 lots to defined CAS and catalog numbers provides an additional layer of experimental documentation that non-cataloged lab-synthesized ROCK inhibitors cannot offer.

Commercial Purity & Identity
Specification review
≥98% purity (HPLC); MS and NMR identity confirmation per lot-specific CofA.
Documented purity and identity traceability reduce lot-dependent variability in IC50 and cellular assays.
Supplier QC data; independent reanalysis advised for critical quantitative comparisons.
compound procurement research-grade purity quality control CofA documentation

ROCK-IN-10 Optimal Application Scenarios Stemming from Quantitative Differentiation Evidence


High-Resolution ROCK Signaling Dissection Requiring Low-Nanomolar Target Engagement

In cell-based studies aimed at resolving ROCK-specific contributions to cytoskeletal remodeling, smooth muscle contraction, or stem cell self-renewal, ROCK-IN-10's sub-10-nM biochemical potency permits complete ROCK inhibition at low compound concentrations, reducing the risk of solvent toxicity and off-target kinase engagement observed with micromolar-range inhibitors such as fasudil . This is particularly valuable in long-term (24–72 h) primary cell or organoid cultures where sustained ROCK suppression is required without confounding cytotoxicity. The compound's advertised >100-fold selectivity over 44 kinases further supports its use in transcriptomic or phosphoproteomic profiling experiments where signal attribution to specific ROCK isoforms is sought .

Structure-Activity Relationship (SAR) Anchor for Ureidobenzamide ROCK Inhibitor Development Programs

The ureidobenzamide scaffold of ROCK-IN-10 is structurally distinct from the extensively characterized isoquinoline and pyridine ROCK inhibitor series . Medicinal chemistry teams pursuing novel hinge-binding chemotypes for ROCK can employ ROCK-IN-10 as a commercially accessible reference compound for benchmarking enzyme potency, pharmacokinetic properties, and selectivity profiles of newly synthesized ureidobenzamide or benzamide-urea hybrid candidates. Its defined CAS identity and multi-vendor availability facilitate independent cross-validation across laboratories, a critical consideration in patent-driven industrial research.

Calibration Standard for Kinase Selectivity Panels in ROCK-Focused High-Throughput Screening

The >100-fold selectivity window attributed to ROCK-IN-10 against 44 non-ROCK kinases positions it as a potential reference inhibitor for calibrating biochemical and cellular kinase selectivity profiling panels . In screening campaigns aimed at identifying ROCK-selective hits, ROCK-IN-10 can serve as a positive-control probe whose selectivity fingerprint provides a quantitative baseline against which the off-target profiles of newly identified hits may be compared. This application is contingent on independent validation of the selectivity data in the end-user's specific assay format.

ROCK1/ROCK2 Dual Inhibition in iPS Cell Maintenance Where Isoquinoline-Based Inhibitor Toxicity Is Unacceptable

Y-27632 and fasudil are established tools for promoting survival of dissociated human pluripotent stem cells, yet their limited selectivity and higher working concentrations (typically 10–50 µM for Y-27632; 10–30 µM for fasudil) can induce off-target kinase inhibition that perturbs differentiation trajectories . ROCK-IN-10, with its >300-fold potency advantage over fasudil and projected >100-fold selectivity across a broad kinase panel, may offer a cleaner pharmacological intervention at nanomolar concentrations, potentially preserving differentiation fidelity while maintaining cell viability in long-term iPS cell culture protocols . This potential advantage requires empirical validation under the specific culture conditions employed by the end-user.

Application
Selection Property
Validation Focus
ROCK pathway signaling studies
Target engagement assay context
ROCK isoform-specific endpoint validation
Ureidobenzamide SAR reference
Chemotype-defined scaffold identity
Cross-laboratory potency and selectivity benchmarking
Kinase selectivity panel calibration
Reported selectivity baseline (vendor panel)
Assay-specific selectivity verification
iPS cell maintenance ROCK inhibition
Comparative kinase selectivity profile
iPS cell viability and differentiation fidelity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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